4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-2-(1-methylcyclopropyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c1-8(2-3-8)7-11-5(9)4-6(10)12-7/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPBLHRJHIDGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of 2-(1-methylcyclopropyl)pyrimidine with chlorine gas under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyrimidines with different functional groups at positions 4 and 6.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or reduced derivatives of the original compound.
Scientific Research Applications
A. Medicinal Chemistry
4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
- Anticancer Activity: Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
- Antimicrobial Properties: The compound's structure allows it to function as an antimicrobial agent. Studies have demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity .
B. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease mechanisms:
- Kinase Inhibition: Inhibitory assays on plasmodial kinases (PfGSK3 and PfPK6) revealed that derivatives of pyrimidines can inhibit these enzymes effectively, suggesting potential for antimalarial drug development .
Agrochemical Applications
The unique properties of this compound also extend into the agrochemical sector:
- Herbicide Development: Its chemical structure allows it to be utilized as a building block in the synthesis of herbicides that target specific plant growth pathways.
- Pesticide Formulations: The compound's biological activity can be harnessed in developing pesticides aimed at controlling agricultural pests while minimizing environmental impact.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 12.5 | |
| 4-Chloro-6-(chloromethyl)-1-methyl-pyrazolo[3,4-d]pyrimidine | Antimicrobial | 8.0 | |
| Novel Pyrimidine Analog | Kinase Inhibition | 0.698 |
Table 2: Synthesis Conditions for Pyrimidine Derivatives
| Method | Reagents Used | Yield (%) |
|---|---|---|
| Phosphoryl Chloride Reaction | Phosphorus oxychloride, Base | >85 |
| Phosgene Reaction | Phosgene, Base | >90 |
Case Study 1: Anticancer Activity Evaluation
A study conducted on various pyrimidine derivatives demonstrated that modifications at the 2-position significantly enhanced anticancer activity against breast cancer cell lines. The evaluation showed that the presence of a cyclopropyl group was beneficial in increasing potency compared to other substituents.
Case Study 2: Enzyme Inhibition in Malaria Research
Research focusing on the inhibition of PfGSK3 showed that specific modifications to the pyrimidine scaffold could lead to compounds with IC50 values in the nanomolar range. This highlights the potential for developing new treatments against malaria using derivatives like this compound.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Substituent Effects at the 2-Position
The 2-position substituent significantly influences the reactivity, solubility, and biological activity of 4,6-dichloropyrimidine derivatives. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on 4,6-Dichloropyrimidine Derivatives
Key Observations:
- Electron-Withdrawing Groups (e.g., SO₂MePh): Enhance electrophilicity at the 4- and 6-positions, facilitating displacement reactions. The sulfonyl group in COX-2 ligands improves target binding .
- Electron-Donating Groups (e.g., SCH₃): Moderate reactivity, enabling controlled substitutions for heterocycle formation .
- Aryl vs. Alkyl Substituents: Halogenated aryl groups (Cl/FPh) increase lipophilicity, favoring blood-brain barrier penetration , while alkyl groups like 1-methylcyclopropyl may reduce metabolic degradation due to steric protection.
Key Differences:
- DCSMP is favored for its commercial availability and straightforward functionalization via lithiation .
Biological Activity
4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature and research findings.
Chemical Structure and Properties
This compound is characterized by its pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a 1-methylcyclopropyl group at position 2. This unique structure contributes to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves inhibiting key enzymes or disrupting cellular processes essential for microbial survival .
- Antitumor Properties : Research indicates that pyrimidine derivatives can exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. The specific pathways involved may include the modulation of kinase activity or interference with nucleic acid synthesis .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on available studies:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. Results indicated significant activity against Mycobacterium abscessus with MIC values suggesting effective inhibition at low concentrations .
- Antitumor Activity : In vitro studies reported that the compound exhibited cytotoxicity against several cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction. The selectivity index was notably high, indicating a favorable therapeutic window .
- Enzyme Targeting : Research highlighted the compound's ability to inhibit specific kinases involved in tumorigenesis. This inhibition was linked to reduced phosphorylation levels of target proteins critical for cancer cell survival .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has moderate solubility profiles, influencing its bioavailability and therapeutic efficacy. The compound is slightly soluble in water but shows better solubility in organic solvents like alcohol and ether, which may facilitate its formulation in pharmaceutical preparations.
Q & A
Q. What are the recommended synthetic routes for 4,6-Dichloro-2-(1-methylcyclopropyl)pyrimidine, and how is the product validated?
The synthesis typically involves chlorination of a pyrimidine precursor using phosphorus oxychloride (POCl₃) under reflux conditions. For analogs with cyclopropyl substituents, cyclopropane rings are introduced via [2+1] cycloaddition or alkylation reactions using methylcyclopropyl reagents . Post-synthesis, validation includes:
- GC-MS or LC-HRMS to confirm molecular weight and purity.
- ¹H/¹³C NMR to verify substitution patterns (e.g., distinguishing chlorine at positions 4 and 6, methylcyclopropyl at position 2).
- X-ray crystallography (if crystalline) to resolve steric effects of the methylcyclopropyl group .
Q. What physicochemical properties are critical for handling this compound in experimental workflows?
Key properties include:
- Solubility : Low polarity due to chlorine and cyclopropyl groups; dissolves in DCM, DMF, or THF .
- Stability : Hydrolyzes slowly in aqueous media but is sensitive to strong nucleophiles (e.g., amines). Store under inert gas (N₂/Ar) at –20°C .
- Melting Point : Expected range 80–120°C (analogous to 4,6-dichloro-5-methoxypyrimidine derivatives) .
Q. Which spectroscopic techniques are most effective for characterizing structural ambiguities?
- 2D NMR (HSQC, HMBC) : Resolves coupling between the methylcyclopropyl group and the pyrimidine ring .
- IR Spectroscopy : Identifies C–Cl stretching (550–650 cm⁻¹) and C–N vibrations (1600–1500 cm⁻¹) .
- Elemental Analysis : Validates chlorine content (~30–35% by mass) .
Advanced Research Questions
Q. How does the methylcyclopropyl substituent influence reactivity in nucleophilic substitution reactions?
The methylcyclopropyl group introduces steric hindrance, slowing substitution at position 2. However, its electron-donating nature via hyperconjugation stabilizes transition states, favoring regioselective substitution at positions 4 and 3. For example:
- Amination : Use bulky amines (e.g., tert-butylamine) at 80–100°C to target position 6 .
- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) to functionalize position 4 .
Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives?
Discrepancies in cytotoxicity or kinase inhibition often arise from:
- Solvent Effects : DMSO >1% can artifactually suppress activity; use lower concentrations .
- Conformational Analysis : MD simulations reveal the methylcyclopropyl group’s impact on binding pocket access (e.g., CDK2 inhibition) .
- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) differentiate true activity from prodrug effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). The methylcyclopropyl group may occupy hydrophobic subpockets .
- QSAR Models : Correlate ClogP (>2.5) with membrane permeability for antimicrobial activity predictions .
- DFT Calculations : Assess electron distribution to prioritize sites for functionalization .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?
- Batch vs. Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic chlorination steps .
- Purification : Use preparative HPLC with C18 columns to separate diastereomers or positional isomers .
- Catalyst Optimization : Screen Pd/C or Ni catalysts for cross-coupling efficiency at gram scale .
Methodological Notes
- Contradictions in Evidence : While POCl₃-based chlorination is widely cited , alternative methods (e.g., Appel reaction) may reduce side products.
- Unresolved Issues : The methylcyclopropyl group’s effect on ring strain and its implications for photostability require further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
